1-Boc-3,3-二甲基-4-亚甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

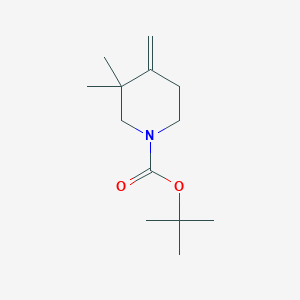

The compound 1-Boc-3,3-dimethyl-4-methylenepiperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and their utility in organic synthesis. The specific structure of 1-Boc-3,3-dimethyl-4-methylenepiperidine suggests that it is a protected amine with a tert-butoxycarbonyl (Boc) group and contains additional methyl groups that may influence its reactivity and physical properties.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-Boc-3,3-dimethyl-4-methylenepiperidine, they do provide insights into related compounds. For instance, the synthesis of 1,3-dimethyl-3-silapiperidine, a silicon-containing azasilaheterocycle, was achieved and its molecular structure was analyzed using various spectroscopic methods and quantum chemical calculations . Similarly, the synthesis of 1,1-dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, a serinal derivative, was described, starting from N-Boc-L-serine and proceeding through several intermediates . These studies suggest that the synthesis of 1-Boc-3,3-dimethyl-4-methylenepiperidine would likely involve a Boc-protected amine and a series of steps to introduce the methyl groups at the appropriate positions on the piperidine ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their chemical behavior. The study of 1,3-dimethyl-3-silapiperidine revealed that it exists as a mixture of two conformers in both the gas phase and solution, with the chair conformation being predominant . This information is relevant to the analysis of 1-Boc-3,3-dimethyl-4-methylenepiperidine, as the introduction of substituents can significantly affect the conformational preferences of the molecule, which in turn influences its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in various chemical reactions due to their nucleophilic nitrogen atom and the presence of substituents that can influence their reactivity. The papers provided do not directly address the chemical reactions of 1-Boc-3,3-dimethyl-4-methylenepiperidine, but they do mention related compounds undergoing reactions such as acylation, alkylation, and cyclization . These reactions are typically used to further functionalize the piperidine ring or to incorporate it into more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylpiperidines have been studied to understand the influence of methyl groups on the stability and conformational behavior of the piperidine ring . The enthalpies of formation for various methylpiperidines were determined, providing insight into their thermodynamic stability . These findings are relevant to the analysis of 1-Boc-3,3-dimethyl-4-methylenepiperidine, as the presence of methyl groups and a Boc-protecting group would affect its physical properties such as boiling point, solubility, and stability, as well as its chemical properties like acidity/basicity and reactivity.

科学研究应用

正交保护的 3,7-二氮杂双环 [4.1.0] 庚烷的合成:Schramm 等人 (2009) 的这项研究概述了正交 N 保护 (Boc 和 Cbz) 3,4-氮杂环丁烷哌啶作为合成 4-取代 3-氨基哌啶的多功能构建模块,该模块显示出很高的生物活性潜力。该合成使用吡啶和氯苄等简单材料实现,表明其在研究应用中的可及性和可扩展性 (Schramm 等,2009).

用于 2-芳基-4-亚甲基哌啶的动力学拆分:崔等人 (2022) 的一项 2022 年研究展示了使用正丁基锂和斯巴丁的 N-Boc-2-芳基-4-亚甲基哌啶的动力学拆分。该过程允许分离 2,2-二取代产物和具有高对映体比的起始材料。他们的发现对药物发现具有重要意义,因为它们提供了一种在不丧失对映纯度的条件下合成 2,4-二取代哌啶的途径,这可能是宝贵的构建模块 (崔等,2022).

布朗斯特酸催化的直接曼尼希反应:浦口和寺田 (2004) 发现磷酸衍生物可以有效催化乙酰丙酮加成到 N-Boc 保护的芳基亚胺上。该过程是在温和条件下构建β-氨基酮的诱人方式,展示了 N-Boc 保护化合物在促进复杂化学反应中的潜力 (浦口和寺田,2004).

离子液体对胺的选择性 N-叔丁氧羰基化的器官催化:萨卡尔等人 (2011) 的一项 2011 年研究表明,基于 1-烷基-3-甲基咪唑鎓阳离子的离子液体可以有效催化胺的 N-叔丁氧羰基化。这些离子液体的催化作用被认为是“亲电活化”,展示了它们在选择性形成过程中的效用 (萨卡尔等,2011).

安全和危害

The compound has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, continue rinsing.

属性

IUPAC Name |

tert-butyl 3,3-dimethyl-4-methylidenepiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQIYZVZECAHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3,3-dimethyl-4-methylenepiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)

![2-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2521085.png)

![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)